Cas no 2094129-06-1 (3-(Prop-2-enamido)oxane-3-carboxamide)

3-(Prop-2-enamido)oxane-3-carboxamide is a specialized chemical compound featuring a unique oxane ring structure functionalized with both acrylamide and carboxamide groups. This bifunctional design enhances its reactivity, making it valuable in polymer chemistry and crosslinking applications. The acrylamide moiety allows for facile incorporation into polymeric networks via free-radical polymerization, while the carboxamide group provides additional sites for hydrogen bonding or further derivatization. Its balanced hydrophilicity and structural rigidity contribute to controlled reactivity and stability in aqueous or organic systems. This compound is particularly useful in synthesizing advanced materials, such as hydrogels or functional coatings, where tailored mechanical and chemical properties are required.
3-(Prop-2-enamido)oxane-3-carboxamide structure
2094129-06-1 structure
Product Name:3-(Prop-2-enamido)oxane-3-carboxamide
CAS No:2094129-06-1
MF:C9H14N2O3
MW:198.219062328339
CID:6303635
PubChem ID:121582088
Update Time:2025-11-01

3-(Prop-2-enamido)oxane-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2094129-06-1
    • 3-(prop-2-enoylamino)oxane-3-carboxamide
    • EN300-7522229
    • AKOS033849946
    • 3-(prop-2-enamido)oxane-3-carboxamide
    • 3-(Prop-2-enamido)oxane-3-carboxamide
    • Inchi: 1S/C9H14N2O3/c1-2-7(12)11-9(8(10)13)4-3-5-14-6-9/h2H,1,3-6H2,(H2,10,13)(H,11,12)
    • InChI Key: XVFUBTZQQXBEAH-UHFFFAOYSA-N
    • SMILES: O1CCCC(C(N)=O)(C1)NC(C=C)=O

Computed Properties

  • Exact Mass: 198.10044231g/mol
  • Monoisotopic Mass: 198.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 81.4Ų

3-(Prop-2-enamido)oxane-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7522229-0.05g
3-(prop-2-enamido)oxane-3-carboxamide
2094129-06-1 95%
0.05g
$246.0 2024-05-23

Additional information on 3-(Prop-2-enamido)oxane-3-carboxamide

Research Brief on 3-(Prop-2-enamido)oxane-3-carboxamide (CAS: 2094129-06-1): Recent Advances and Applications

3-(Prop-2-enamido)oxane-3-carboxamide (CAS: 2094129-06-1) is a novel chemical entity that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique oxane-carboxamide scaffold, has shown promising potential in various therapeutic applications, including but not limited to anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have explored its mechanism of action, pharmacokinetic properties, and synthetic pathways, making it a subject of intense scientific inquiry.

One of the key areas of research has been the compound's role as a modulator of specific biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(Prop-2-enamido)oxane-3-carboxamide exhibits selective inhibition of certain enzymes involved in inflammatory responses. The study utilized in vitro and in vivo models to validate its efficacy, showing a significant reduction in pro-inflammatory cytokines without notable cytotoxicity. These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs.

Another notable advancement is the optimization of the synthetic route for 3-(Prop-2-enamido)oxane-3-carboxamide. A recent publication in Organic & Biomolecular Chemistry detailed a more efficient and scalable synthesis method, which could facilitate large-scale production for further preclinical and clinical studies. The new synthetic approach reduces the number of steps and improves overall yield, addressing previous challenges associated with its production.

In the context of antimicrobial applications, preliminary data from a 2024 study in Antimicrobial Agents and Chemotherapy indicated that 3-(Prop-2-enamido)oxane-3-carboxamide exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound's unique mechanism, which involves disruption of bacterial cell wall synthesis, sets it apart from existing antibiotics and could help combat rising antibiotic resistance.

Looking ahead, ongoing research is focused on elucidating the compound's full therapeutic potential and addressing any limitations, such as solubility and bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. The versatility of 3-(Prop-2-enamido)oxane-3-carboxamide underscores its importance as a valuable tool in drug discovery and development.

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